Cas no 80188-99-4 (Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI))
![Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) structure](https://pt.kuujia.com/scimg/cas/80188-99-4x500.png)
80188-99-4 structure
Nome do Produto:Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)
Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Propriedades químicas e físicas
Nomes e Identificadores
-
- Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)
- PHORBOL 12-RETINOATE 13-ACETATE, 4BETA
- Phorbol-12-Retinoate-13-Acetate
- PHORBOL-12-RETINOATE-13-ACETATE YELLOW POWDER
- Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahyd...
- Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxyme
- Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylest
- 12-o-retinoylphorbol-13-acetate
- phorbol 12-retinoate 13-acetate
- retinoicacid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydro
- xy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1h-cyclopropa(3,4)benz(1,2-e)az
- CCRIS 5195
- DTXSID301098342
- 80188-99-4
- Retinoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester
- 12-0-Retinoylphorbol 13-acetate
- Phorbol 12-retinoate 13-acetate, >=95%, powder
- Retinoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester
- Retinoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1a-alpha,1b-beta,4a-beta,7a-alpha,7b-alpha,8-alpha,9-beta,9a-alpha))-
- 12-ORPA
- Retinoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
-
- Inchi: InChI=1S/C42H56O8/c1-24(16-17-31-26(3)15-12-18-38(31,7)8)13-11-14-25(2)19-34(45)49-37-28(5)41(48)32(35-39(9,10)42(35,37)50-29(6)44)21-30(23-43)22-40(47)33(41)20-27(4)36(40)46/h11,13-14,16-17,19-21,28,32-33,35,37,43,47-48H,12,15,18,22-23H2,1-10H3/b14-11+,17-16+,24-13+,25-19+/t28-,32+,33-,35-,37-,40-,41-,42-/m1/s1
- Chave InChI: GTNCUWBKHZZECN-IXTPSRJDSA-N
- SMILES: CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C=C(C)C=CC=C(C)C=CC5=C(CCCC5(C)C)C
Propriedades Computadas
- Massa Exacta: 688.39800
- Massa monoisotópica: 688.398
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 8
- Contagem de Átomos Pesados: 50
- Contagem de Ligações Rotativas: 10
- Complexidade: 1680
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 8
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 4
- Superfície polar topológica: 130Ų
- XLogP3: 6.4
Propriedades Experimentais
- Densidade: 1.2
- Ponto de ebulição: 784.4°C at 760 mmHg
- Ponto de Flash: 231.2°C
- Índice de Refracção: 1.591
- PSA: 130.36000
- LogP: 6.58340
Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Informações de segurança
- Número de transporte de matérias perigosas:UN 2811 6.1/PG 3
- WGK Alemanha:3
- Código da categoria de perigo: 26/27/28-36/37/38
- Instrução de Segurança: S26; S27; S36/37/39; S45
- RTECS:VH6505000
-
Identificação dos materiais perigosos:
- Frases de Risco:R26/27/28; R36/37/38
- Condição de armazenamento:−20°C
- Termo de segurança:26-27-36/37/39-45
Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-364666-10 mg |
Phorbol-12-Retinoate-13-Acetate, |
80188-99-4 | 10mg |
¥5,039.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-364666-10mg |
Phorbol-12-Retinoate-13-Acetate, |
80188-99-4 | 10mg |
¥5039.00 | 2023-09-05 |
Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Literatura Relacionada
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
Categorias Relacionadas
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Prenol lipídeos Tigilano e ingenano diterpenóides
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Prenol lipídeos diterpenóides Tigilano e ingenano diterpenóides
80188-99-4 (Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)) Produtos relacionados
- 24928-15-2(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 32752-29-7(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 1497889-90-3(2-(4-amino-1-ethyl-3-methyl-1H-pyrazol-5-yl)oxyethan-1-ol)
- 1361733-64-3(2-Cyano-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 1805468-90-9(2-Chloro-6-nitro-N,N,3-trimethylaniline)
- 2352036-24-7(2-{(benzyloxy)carbonylamino}-2-6-(trifluoromethyl)pyridin-3-ylacetic acid)
- 1057679-02-3(4-(3-bromopropyl)benzene-1,2-diol)
- 1807014-88-5(Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-iodopyridine-3-carboxylate)
- 1417333-83-5(Daclatasvir RSSS Isomer)
- 655239-64-8(5,6,7,8-Tetrahydroquinolin-3-ol)
Fornecedores recomendados
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

上海贤鼎生物科技有限公司
Membro Ouro
CN Fornecedor
A granel

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
